4-(2-Methylpropyl)-5,6-dihydro-2H-pyran-2-one
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Overview
Description
4-(2-Methylpropyl)-5,6-dihydro-2H-pyran-2-one is an organic compound that belongs to the class of lactones. Lactones are cyclic esters that are commonly found in nature and are known for their diverse biological activities. This compound is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom, and a methylpropyl group attached to the fourth carbon atom of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropyl)-5,6-dihydro-2H-pyran-2-one can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as 4-(2-methylpropyl)but-2-en-1-ol, under acidic conditions. The reaction typically proceeds via an intramolecular nucleophilic attack of the hydroxyl group on the double bond, followed by dehydration to form the lactone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the cyclization process. Additionally, the reaction conditions, such as temperature and pressure, are optimized to ensure the highest possible yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpropyl)-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the lactone ring is opened and replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate the substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Various substituted lactones or open-chain compounds.
Scientific Research Applications
4-(2-Methylpropyl)-5,6-dihydro-2H-pyran-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 4-(2-Methylpropyl)-5,6-dihydro-2H-pyran-2-one involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methylpropyl)-2H-pyran-2-one: Similar structure but lacks the dihydro component.
5,6-Dihydro-2H-pyran-2-one: Lacks the methylpropyl group.
4-(2-Methylpropyl)-5,6-dihydro-2H-pyran-3-one: Similar structure but with a different position of the carbonyl group.
Uniqueness
4-(2-Methylpropyl)-5,6-dihydro-2H-pyran-2-one is unique due to the presence of both the methylpropyl group and the dihydro component, which confer specific chemical and biological properties
Properties
CAS No. |
507470-44-2 |
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Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4-(2-methylpropyl)-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C9H14O2/c1-7(2)5-8-3-4-11-9(10)6-8/h6-7H,3-5H2,1-2H3 |
InChI Key |
FXJBARXLQFFTJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=O)OCC1 |
Origin of Product |
United States |
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